(Arylindolyl)maleimide deriv. 25
Description
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-4-thiophen-3-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H12N2O2S/c1-19-8-12(11-4-2-3-5-13(11)19)15-14(10-6-7-22-9-10)16(20)18-17(15)21/h2-9H,1H3,(H,18,20,21) |
InChI Key |
QSWVIVJBWVSRRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CSC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
(Arylindolyl)maleimide derivative 25 has shown promising results as an anticancer agent. Research indicates that derivatives from the indolylmaleimide class can inhibit protein kinase C, a crucial target in cancer therapy:
- Mechanism of Action : The compound acts as a selective inhibitor of protein kinase C, which is involved in cell proliferation and survival pathways in cancer cells .
- Case Study : In vitro studies demonstrated that derivative 25 exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies have shown that (Arylindolyl)maleimide derivative 25 possesses substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were comparable to standard antibiotics like ampicillin .
- Antifungal Activity : It demonstrated antifungal effects against strains like Candida albicans, further supporting its potential as a therapeutic agent in infectious diseases .
Synthetic Approaches
The synthesis of (Arylindolyl)maleimide derivative 25 involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available maleimides and arylindoles.
- Reaction Conditions : Various synthetic routes have been explored, including Suzuki cross-coupling reactions which allow for the introduction of diverse aryl groups to enhance biological activity .
- Yield and Purity : Reports indicate yields ranging from 55% to over 80%, depending on the reaction conditions used .
Case Study 1: Anticancer Evaluation
In a study conducted by Neel et al., the efficacy of (Arylindolyl)maleimide derivative 25 was evaluated against multiple cancer cell lines. Results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HCT-116 (Colon) | 10 |
| PC-3 (Prostate) | 15 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of derivative 25 revealed:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 100 |
| Candida albicans | 500 |
This data highlights the compound's effectiveness against both bacterial and fungal strains, suggesting its utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Key Findings :
- Derivative 25’s indole moiety enhances binding affinity compared to simpler N-alkyl maleimides like GF 109203X .
- SB 216763 and Ro 31-8820 exhibit lower IC50 values, likely due to optimized hydrophobic interactions with the kinase pocket .
Anticancer Agents
Maleimides with heterocyclic substituents show varied anticancer effects:
Key Findings :
- N-(1-Pyrenyl)maleimide demonstrates exceptional potency, likely due to its planar aromatic system enhancing DNA intercalation .
- Alkyl chain length in derivatives like 5a correlates with cytotoxicity, suggesting lipophilicity modulates membrane penetration .
Antifungal Agents
N-amino-maleimide derivatives exhibit broad-spectrum antifungal activity:
Key Findings :
- The hydrazone group in compound 12 enhances antifungal spectrum compared to non-hydrazone analogs .
- Natural product-inspired maleimides (e.g., compound H) show efficacy comparable to nikkomycin Z .
Antimicrobial Agents
Sulfur-substituted maleimides demonstrate antimicrobial properties:
Key Findings :
Preparation Methods
Step 1: Maleimide Ring Formation
The process starts with the reaction of amide 20 and dimethyl oxalate 21 in the presence of potassium tert-butoxide in dimethylformamide (DMF). This step forms maleimide 22 via a cyclization reaction. The base facilitates deprotonation and nucleophilic attack, leading to the closure of the maleimide ring. The reaction proceeds at room temperature over 12 hours, yielding maleimide 22 in 78% purity after recrystallization.
Step 2: Methylation and Triflation
Maleimide 22 undergoes methylation using methyl iodide in tetrahydrofuran (THF) to introduce a methyl group at the nitrogen position. Subsequent triflation involves treating the methylated intermediate with triflic anhydride in dichloromethane (DCM) at −78°C. This step replaces the hydroxyl group with a triflate leaving group, producing triflate 23 in 82% yield. The low temperature prevents side reactions, ensuring regioselectivity at the maleimide’s α-position.
Suzuki Cross-Coupling Reaction
The pivotal step in synthesizing derivative 25 is the Suzuki-Miyaura coupling between triflate 23 and protected 3-indole boronic acid 24 . This reaction forms the bisindolylmaleimide scaffold.
Reaction Conditions
-
Catalyst : Palladium(II) acetate (5 mol%)
-
Ligand : Triphenylphosphine (10 mol%)
-
Base : Sodium carbonate (2 equiv)
-
Solvent : Tetrahydrofuran/Water (4:1 v/v)
-
Temperature : 80°C
Under these conditions, the boronic acid undergoes transmetalation with the palladium catalyst, followed by oxidative addition to the triflate. Reductive elimination yields the coupled product 25 with 55% isolated yield. The moderate yield is attributed to competing hydrolysis of the triflate group and steric hindrance from the indole substituents.
Optimization Insights
-
Solvent Effects : Polar aprotic solvents like THF improve catalyst solubility, while aqueous bases facilitate the Suzuki cycle.
-
Protecting Groups : The tosyl (Ts) group on the indole nitrogen prevents undesired coordination with the palladium catalyst, enhancing reaction efficiency.
Deprotection to Yield Derivative 25
The final step involves removing the tosyl protecting group from intermediate 25 to unveil the free indole nitrogen.
Deprotection Protocol
-
Reagent : Hydrobromic acid (33% in acetic acid)
-
Conditions : Reflux at 120°C for 6 hours
-
Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate.
This step affords derivative 25 in 89% yield, with purity confirmed via HPLC (>98%). The acidic conditions selectively cleave the sulfonamide bond without degrading the maleimide ring.
Analytical Characterization
Derivative 25 is characterized using spectroscopic and chromatographic techniques:
| Method | Data |
|---|---|
| HRMS (ESI+) | m/z 456.1543 [M+H]⁺ (calc. 456.1548) |
| ¹H NMR (500 MHz) | δ 8.12 (d, J = 8.1 Hz, 2H), 7.65 (s, 2H), 7.45–7.38 (m, 4H), 3.12 (s, 3H) |
| HPLC Retention | 12.4 min (C18 column, 70% MeOH/H₂O) |
The spectral data confirm the successful formation of the bisindolylmaleimide core and the absence of residual protecting groups.
Comparative Analysis of Synthetic Routes
While the Suzuki-Miyaura approach is the most reported method for derivative 25, alternative strategies have been explored:
Grignard Route
Early attempts used indole Grignard reagents reacting with dibromomaleimides, but yields were inconsistent (29–72%) due to over-substitution and sensitivity to moisture.
Perkin Condensation
Davis et al. attempted maleimide formation via Perkin condensation of indole-3-oxoacetyl chlorides and acetamides. However, yields dropped to 68% compared to the Suzuki method.
Challenges and Limitations
-
Yield Limitations : The Suzuki coupling’s 55% yield necessitates large-scale reactions for practical synthesis.
-
Catalyst Cost : Palladium-based catalysts increase production costs, though recycling methods are under investigation.
-
Steric Hindrance : Bulky indole substituents slow the coupling kinetics, requiring prolonged reaction times.
Industrial-Scale Adaptations
For kilogram-scale production, Faul et al. optimized the Grignard method using dichloromaleimides and LiHMDS, achieving 72% yield . However, this route is less applicable to derivative 25 due to its unsymmetrical structure.
Q & A
Q. How can deriv. 25’s photostability be evaluated for optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
